molecular formula C22H20N2O3S B2472150 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-81-5

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Cat. No. B2472150
CAS RN: 878716-81-5
M. Wt: 392.47
InChI Key: MBUIZALHAHXNNE-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

PET Imaging of Microglia

The development and application of PET radiotracers like [11C]CPPC, which shares structural similarities with the compound , have significantly advanced the imaging of microglia-specific markers. This advancement allows for noninvasive imaging of neuroinflammation in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The specificity of these tracers to the macrophage colony-stimulating factor 1 receptor (CSF1R), predominantly expressed in microglia within the brain, underscores the potential of similar compounds in diagnosing and monitoring neuroinflammatory conditions and the effects of therapeutics targeting microglia (Horti et al., 2019).

Synthetic Chemistry and Reactivity

The synthesis and reactivity of compounds containing furan and thiophene units have been extensively studied. For instance, compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these heterocycles in constructing complex molecules. Such research underscores the potential of the compound as a building block in organic synthesis, leading to materials with possible pharmaceutical applications (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Docking Studies

Further demonstrating the applicability of structurally complex carboxamides, compounds like 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides showcase significant antimicrobial properties. These findings, coupled with docking studies, highlight the potential of such compounds in developing new antimicrobial agents, underscoring the broader implications of researching compounds with complex heterocyclic frameworks (Talupur et al., 2021).

Antiprotozoal Agents

Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt illustrate the application of furan- and thiophene-containing compounds in developing antiprotozoal agents. The described synthetic pathways and biological evaluations of these compounds underscore their significance in discovering new treatments for protozoal infections, demonstrating the therapeutic potential of such chemical entities (Ismail et al., 2004).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-14-6-8-15(9-7-14)27-13-19-17(10-11-26-19)21(25)24-22-18(12-23)16-4-2-3-5-20(16)28-22/h6-11H,2-5,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUIZALHAHXNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.